molecular formula C13H12INO2 B244575 N-(4-iodo-2,5-dimethylphenyl)-2-furamide

N-(4-iodo-2,5-dimethylphenyl)-2-furamide

Cat. No.: B244575
M. Wt: 341.14 g/mol
InChI Key: CBRCLPFDAZJNMK-UHFFFAOYSA-N
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Description

N-(4-iodo-2,5-dimethylphenyl)-2-furamide is an aromatic amide derivative characterized by a furan ring linked via an amide bond to a substituted phenyl group. The phenyl moiety contains an iodine atom at the 4-position and methyl groups at the 2- and 5-positions. The iodine atom and methyl substituents likely influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for molecular interactions.

Properties

Molecular Formula

C13H12INO2

Molecular Weight

341.14 g/mol

IUPAC Name

N-(4-iodo-2,5-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H12INO2/c1-8-7-11(9(2)6-10(8)14)15-13(16)12-4-3-5-17-12/h3-7H,1-2H3,(H,15,16)

InChI Key

CBRCLPFDAZJNMK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogenated Aryl Derivatives: NBOMe Series

The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) shares structural similarities with the target compound, particularly the halogenated aryl group. For instance, 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) features a 4-iodo-2,5-dimethoxyphenyl core but differs in its phenethylamine backbone and methoxy substituents .

Key Comparisons:
  • Substituent Effects: Methoxy vs. Methyl Groups: The methoxy groups in NBOMe compounds increase polarity and metabolic susceptibility (via demethylation), whereas the methyl groups in the target compound enhance lipophilicity (higher LogP) and metabolic stability.
  • Pharmacological Profile: NBOMe compounds are potent serotonin 5-HT2A receptor agonists with hallucinogenic effects . The target compound’s furan-amide structure likely precludes similar activity, though iodine’s electronic effects might influence binding in unrelated targets.
Table 1: Physicochemical Comparison
Compound Core Structure Substituents Molecular Weight (g/mol) LogP (Estimated) Applications
N-(4-iodo-2,5-dimethylphenyl)-2-furamide Furan-amide 4-I, 2,5-dimethyl ~317.1 (calculated) ~3.5 Synthetic intermediate
25I-NBOMe Phenethylamine 4-I, 2,5-dimethoxy 426.2 ~2.8 Psychoactive substance
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl 257.7 ~2.3 Polymer synthesis

Furan-Containing Sulfonamides

The compound N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide () shares a furan moiety but incorporates sulfonamide linkages instead of an amide bond.

Key Comparisons:
  • Electronic Effects :
    • The furan ring in both compounds contributes π-electron density, but the sulfonamide group in introduces stronger electron-withdrawing effects compared to the amide in the target compound.
  • Solubility :
    • Sulfonamides generally exhibit higher aqueous solubility than amides due to their acidic protons, suggesting the target compound may have lower solubility .

Halogenated Phthalimides

3-Chloro-N-phenyl-phthalimide () is a halogenated phthalimide used in polymer synthesis. While structurally distinct from the target compound, both feature halogen atoms and aromatic systems.

Key Comparisons:
  • Applications: Phthalimides are employed as monomers for polyimides, whereas the target compound’s furan-amide structure may limit thermal stability for similar applications .
  • Reactivity :
    • The chloro substituent in phthalimides facilitates nucleophilic substitution reactions, whereas the iodine in the target compound could enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

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